2-Butanoyloxy-5-nitro-benzoic acid
Description
2-Butanoyloxy-5-nitro-benzoic acid is a substituted benzoic acid derivative characterized by a butanoyloxy ester group at the 2-position and a nitro group at the 5-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the butanoyloxy chain and electron-withdrawing effects from the nitro group, which influence acidity (pKa) and reactivity. The compound’s ester linkage and nitro substitution make it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry, where structural modifications are critical for activity .
Properties
Molecular Formula |
C11H11NO6 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-butanoyloxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-3-10(13)18-9-5-4-7(12(16)17)6-8(9)11(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
PSJCRQZWOOJVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-butanoyloxy-5-nitro-benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, crystallographic features, and functional properties.
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Substituent Effects on Acidity: The nitro group at the 5-position in this compound increases acidity compared to non-nitro analogs (e.g., 4-nitrobenzoic acid has pKa ~1.68). The butanoyloxy ester further modulates solubility, favoring organic solvents over aqueous media . In contrast, 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibits reduced acidity due to electron-donating ethoxy and amide groups, stabilizing the protonated form .
Crystallographic Features: While direct data for this compound are lacking, analogs like 5-nitro-salicylic acid form extensive O–H⋯O hydrogen-bonded networks, which stabilize crystal lattices . The butanoyloxy chain likely disrupts such networks, reducing melting points compared to hydroxylated analogs. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms N–H⋯O and O–H⋯O dimers, with torsion angles influenced by steric effects of the ethoxy group .
Biological and Chemical Reactivity: Nitro groups in aromatic systems (e.g., 5-nitro-salicylic acid) are associated with antimicrobial activity. The butanoyloxy chain in this compound may enhance membrane permeability, though this requires experimental validation .
Synthetic Versatility: The ester group in this compound offers a site for hydrolysis or transesterification, enabling derivatization. This contrasts with 4-nitrobenzoic acid, which lacks such functional handles .
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